molecular formula C16H18OSi B092602 Silane, ethenylethoxydiphenyl- CAS No. 17933-85-6

Silane, ethenylethoxydiphenyl-

Cat. No.: B092602
CAS No.: 17933-85-6
M. Wt: 254.4 g/mol
InChI Key: GGJQEMXRDJPGAH-UHFFFAOYSA-N
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Description

Silane, ethenylethoxydiphenyl- is a useful research compound. Its molecular formula is C16H18OSi and its molecular weight is 254.4 g/mol. The purity is usually 95%.
The exact mass of the compound Silane, ethenylethoxydiphenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Silane, ethenylethoxydiphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, ethenylethoxydiphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Ethoxydiphenyl(vinyl)silane, also known as Silane, ethenylethoxydiphenyl- or Diphenylvinylethoxysilane, primarily targets unsaturated silanes . The compound interacts with these targets through electrophilic substitution .

Mode of Action

The mode of action of Ethoxydiphenyl(vinyl)silane involves the attack of an electrophile on a vinylsilane . This results in the incorporation of a vinyl group at the electrophilic center after the loss of the silyl group . The carbon-silicon bond in the compound is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . This property is leveraged in electrophilic additions to vinylsilanes, where electrophiles become bound to the carbon γ to the silyl group .

Biochemical Pathways

The biochemical pathways affected by Ethoxydiphenyl(vinyl)silane involve the formation of new carbon-carbon bonds at the β position of vinylsilanes . This process is facilitated by the electron-releasing strength of the carbon-silicon bond, which controls the site of reaction and stereoselectivity . After the formation of the carbon-electrophile bond, silicon elimination is assisted by a nucleophile .

Pharmacokinetics

The compound’s reactivity suggests that it may have a rapid rate of hydrolysis . This could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.

Result of Action

The result of Ethoxydiphenyl(vinyl)silane’s action is the formation of stable Si-O-Si crosslink sites . These crosslinks are highly resistant to exposure to moisture, chemicals, and UV . The compound’s action can lead to the production of materials with improved mechanical properties, such as enhanced tensile strength and elongation at break .

Action Environment

The action of Ethoxydiphenyl(vinyl)silane is influenced by environmental factors. For instance, the presence of moisture can promote the formation of silicon-oxygen-silicon bonds that cross-link the material to cure it . Additionally, the compound’s action can be affected by the presence of other substances, such as sodium dodecyl sulfate (SDS), which can enhance the stability of the products formed .

Properties

IUPAC Name

ethenyl-ethoxy-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18OSi/c1-3-17-18(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h4-14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJQEMXRDJPGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066282
Record name (Ethoxy)diphenylvinylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17933-85-6
Record name 1,1′-(Ethenylethoxysilylene)bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17933-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylvinylethoxysilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017933856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-(ethenylethoxysilylene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Ethoxy)diphenylvinylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (ethoxy)diphenylvinylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.049
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENYLVINYLETHOXYSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW5U3U8UUE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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